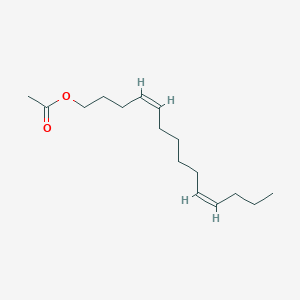

(4Z,10Z)-Tetradecadienyl Acetate

Description

(4Z,10Z)-Tetradecadienyl acetate (CAS: 107433-75-0) is a 14-carbon unsaturated acetate ester with double bonds at the 4th and 10th positions, both in the Z (cis) configuration. It has a molecular formula of C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol. This compound is commercially available with a purity of ≥98% and is typically stored at 2–8°C in solvents such as chloroform or dichloromethane .

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

[(4Z,10Z)-tetradeca-4,10-dienyl] acetate |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6,11-12H,3-4,7-10,13-15H2,1-2H3/b6-5-,12-11- |

InChI Key |

YZOOWCSDLNGLOI-KSIKAEMPSA-N |

Isomeric SMILES |

CCC/C=C\CCCC/C=C\CCCOC(=O)C |

Canonical SMILES |

CCCC=CCCCCC=CCCCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (4Z,10Z)-Tetradecadienyl Acetate involves the use of lithium in liquid ammonia (Li/liq. NH₃) as a mediator. The synthesis starts with the condensation of ammonia in a flask maintained at -50°C. Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is added to the mixture, followed by the slow addition of lithium metal. The reaction mixture is then treated with a solution of 1-pentyne in dry tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for (4Z,10Z)-Tetradecadienyl Acetate typically involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions

(4Z,10Z)-Tetradecadienyl Acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of (4Z,10Z)-Tetradecadienyl Acetate include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Nucleophiles: Halogens, hydroxide ions (OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (4Z,10Z)-Tetradecadienyl Acetate can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4Z,10Z)-Tetradecadienyl Acetate is derived from 1-Pentyne, which is used as a reagent in the synthesis of a series of novel 1,2,3-triazole-1,4-benzoxazine hybrids which exhibit antiproliferative activity . 1-Pentyne is also used as a reagent in the synthesis of disubstituted isoxazoles which exhibit anti-aging activity .

Mechanism of Action

The mechanism of action of (4Z,10Z)-Tetradecadienyl Acetate involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as mating or aggregation. The compound’s effects are mediated through the activation of signal transduction pathways that lead to changes in gene expression and cellular activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Lepidoptera Pheromone Systems

The positional and geometric isomerism of double bonds in tetradecadienyl acetates significantly impacts their biological activity. Below is a comparative analysis:

Table 1: Comparison of Tetradecadienyl Acetates in Insect Pheromone Systems

Functional and Behavioral Differences

Species Specificity :

- (Z,E)-9,11-Tetradecadienyl Acetate is the primary pheromone for Spodoptera litura and S. littoralis. Its geometric isomers (e.g., E,E or Z,Z) are absent in S. litura but present in hybrid moths, reducing cross-species mating success .

- (4Z,9Z)-4,9-Tetradecadienyl Acetate in Antheraea pernyi works synergistically with aldehydes like (6Z,11Z)-hexadecadienal, unlike acetate-only blends in other species .

- Electrophysiological Activity: (Z,E)-9,12-Tetradecadienyl Acetate (purity >98%) triggers complete EAG responses in Ephestia cautella, confirming its role as a pheromone . Minor components like (E,Z)-3,5-Tetradecadienyl Acetate enhance male attraction in blends but are ineffective alone .

Biological Activity

(4Z,10Z)-Tetradecadienyl acetate is a significant compound in the field of chemical ecology, particularly noted for its role as a sex pheromone in various insect species. This article delves into its biological activity, mechanisms of action, and applications in pest management, supported by relevant research findings and data tables.

Chemical Structure and Properties

(4Z,10Z)-Tetradecadienyl acetate is characterized by its unique double bond configuration at the 4th and 10th carbon positions, both in the cis (Z) form. This configuration is crucial for its biological activity, particularly in attracting specific insect species.

- Molecular Formula : C14H26O2

- Molecular Weight : 226.36 g/mol

The primary mechanism of action for (4Z,10Z)-tetradecadienyl acetate involves its interaction with G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons of insects. Upon binding to these receptors, a cascade of intracellular signaling events occurs, leading to behavioral responses such as attraction and mating behavior.

Pheromonal Role

Research has established that (4Z,10Z)-tetradecadienyl acetate serves as a sex pheromone for several moth species, including:

- Apple Leaf Miner (Phyllonorycter ringoniella) : Attracts male moths for mating purposes.

- Various Lepidoptera Species : Plays a role in reproductive signaling and mate attraction.

Field studies have shown that traps baited with this compound significantly increase male capture rates, demonstrating its effectiveness in pest control strategies.

Case Studies

-

Field Trials with Apple Leaf Miner :

- Researchers conducted field tests using traps baited with (4Z,10Z)-tetradecadienyl acetate.

- Results indicated a substantial increase in male moth captures compared to control traps.

- The study highlighted the potential for using this pheromone in integrated pest management strategies.

-

Comparison with Other Pheromones :

- A comparative analysis was performed between (4Z,10Z)-tetradecadienyl acetate and other similar compounds.

- The Z configuration at both the 4th and 10th positions was found to be essential for optimal receptor activation and attraction efficacy.

Data Table: Comparative Efficacy of Pheromones

Applications in Pest Management

The biological activity of (4Z,10Z)-tetradecadienyl acetate has led to its application in:

- Pheromone Traps : Used extensively in agriculture to monitor and control pest populations.

- Mating Disruption Strategies : By saturating an area with this pheromone, it can disrupt mating patterns among target insect populations.

Q & A

Q. What experimental methods are recommended for identifying (4Z,10Z)-tetradecadienyl acetate in insect gland extracts?

Answer:

- Gas Chromatography-Mass Spectrometry (GCMS): Used to separate and identify volatile components in gland extracts. For example, (4Z,9Z)-tetradecadienyl acetate was detected in Antheraea pernyi pheromone glands via solid-sample GCMS, with structural confirmation through ozonolysis and retention time comparisons .

- Electroantennography (EAG): Measures electrophysiological responses in insect antennae. Male A. pernyi exhibited complete EAG reactions to synthetic (4Z,9Z)-tetradecadienyl acetate, confirming its bioactivity .

- Microozonolysis: Determines double-bond positions. Ozonolysis products (e.g., pentanal, 4-acetoxybutanal) were analyzed via GC to confirm the (4Z,9Z) configuration in A. pernyi .

Q. Table 1: Key Analytical Techniques

| Method | Application | Limitations |

|---|---|---|

| GCMS | Separation and quantification of volatiles | Requires high-purity standards |

| EAG | Bioactivity screening | Species-specific sensitivity |

| Microozonolysis | Double-bond localization | Destructive to sample |

Q. What are common synthetic routes for producing (4Z,10Z)-tetradecadienyl acetate and its isomers?

Answer:

- Wittig Reaction: Widely used for constructing conjugated dienes. For example, (Z,E)-9,12-tetradecadienyl acetate was synthesized via stereoselective Wittig coupling of aldehydes and phosphonium ylides .

- Taguchi Optimization: Enhances yield and reduces costs. A study on (Z,E)-9,11-tetradecadienyl acetate optimized reaction parameters (e.g., solvent, temperature) using Taguchi methods, achieving >80% yield .

- Selective Hydrogenation: Controls double-bond geometry. Catalytic hydrogenation with Lindlar’s catalyst ensures cis-addition for Z-configuration retention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported double-bond positions or isomer activity?

Answer:

- Comparative Retention Index Analysis: Use authentic synthetic isomers (e.g., (4E,9Z)- vs. (4Z,9Z)-tetradecadienyl acetate) to compare GC retention times .

- Single-Sensillum Recordings: Identify receptor-specific responses in insect antennae. A. polyphemus males showed distinct sensory cell responses to different isomers, clarifying bioactive configurations .

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Assign double-bond geometries via coupling constants and NOE effects. For example, H-NMR can differentiate cis (J = 10–12 Hz) and trans (J = 15–17 Hz) couplings in dienes .

Q. What strategies optimize the ecological integration of (4Z,10Z)-tetradecadienyl acetate in field studies?

Answer:

- Blend Ratios: Test synergistic effects with co-pheromones. A. pernyi uses a ternary blend including (6Z,11Z)-hexadecadienal, enhancing male attraction .

- Dispenser Design: Use slow-release formulations (e.g., rubber septa) for sustained emission. A study on Cydia strobilella achieved mating disruption with E8,E10-12:OAc dispensers .

- Behavioral Assays: Combine wind tunnel experiments with field traps to validate lure efficacy. Male A. polyphemus attraction correlated with sensory cell impulse rates in response to synthetic pheromones .

Q. Table 2: Field Study Parameters

| Parameter | Recommendation |

|---|---|

| Release Rate | 0.1–1.0 µg/hour (GC-verified) |

| Trap Density | 1–5 traps/hectare |

| Monitoring Interval | Weekly during mating season |

Q. How can statistical methods address variability in pheromone quantification across studies?

Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) to GCMS datasets to distinguish environmental vs. biological variability .

- Standard Curve Normalization: Quantify unknowns using synthetic standards with matched matrices (e.g., gland extract simulants) .

- Meta-Analysis: Pool data from multiple studies (e.g., via PRISMA guidelines) to identify consensus retention indices or bioactivity thresholds .

Q. What molecular biology tools elucidate biosynthetic pathways of (4Z,10Z)-tetradecadienyl acetate?

Answer:

- Gene Knockout/RNAi: Silence candidate genes (e.g., fatty acyl-CoA desaturases) in pheromone glands to trace precursor pathways. A mutant yeast strain produced (Z)-9-tetradecenyl acetate via acetyl-CoA carboxylase gene replacement .

- Isotopic Labeling: Trace C-acetate incorporation into pheromone components using LC-MS/MS .

- Enzyme Assays: Characterize desaturase specificity in vitro. For example, Δ9-desaturases preferentially introduce Z-double bonds in moth pheromone biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.